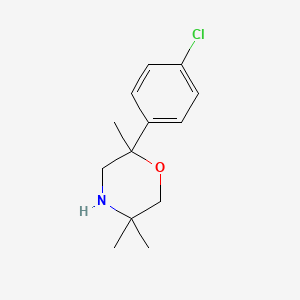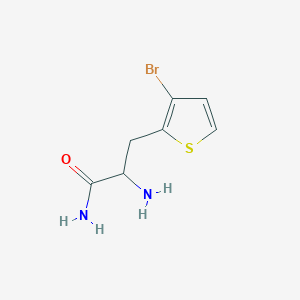
2-Amino-3-(3-bromothiophen-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(3-bromothiophen-2-yl)propanamide is a chemical compound with the molecular formula C7H9BrN2OS and a molecular weight of 249.13 g/mol This compound is characterized by the presence of an amino group, a bromothiophene ring, and a propanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-bromothiophen-2-yl)propanamide typically involves the reaction of 3-bromothiophene-2-carboxylic acid with appropriate reagents to introduce the amino and propanamide groups. One common method involves the use of amination reactions followed by amidation . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring compliance with industrial safety and environmental regulations.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-(3-bromothiophen-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.
Applications De Recherche Scientifique
2-Amino-3-(3-bromothiophen-2-yl)propanamide has several applications in scientific research, including:
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Amino-3-(3-bromothiophen-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The amino and bromothiophene groups play a crucial role in its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-3-(2-bromothiophen-3-yl)propanoic acid hydrochloride
- (3R)-3-Amino-3-(4-bromothiophen-2-yl)propanoic acid
Uniqueness
2-Amino-3-(3-bromothiophen-2-yl)propanamide is unique due to its specific structural features, such as the position of the bromine atom on the thiophene ring and the presence of both amino and propanamide groups
Propriétés
Formule moléculaire |
C7H9BrN2OS |
|---|---|
Poids moléculaire |
249.13 g/mol |
Nom IUPAC |
2-amino-3-(3-bromothiophen-2-yl)propanamide |
InChI |
InChI=1S/C7H9BrN2OS/c8-4-1-2-12-6(4)3-5(9)7(10)11/h1-2,5H,3,9H2,(H2,10,11) |
Clé InChI |
RMXNFUMIOCVNPY-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1Br)CC(C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


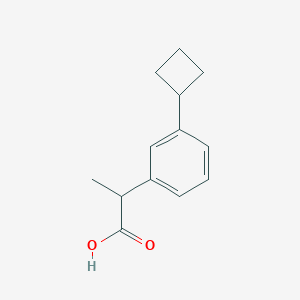

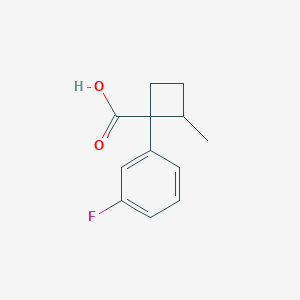
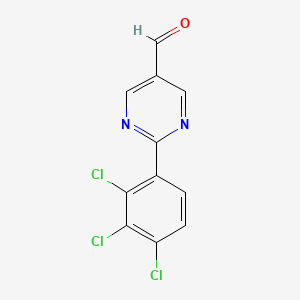
![Methyl 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylate](/img/structure/B13078658.png)

![n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B13078668.png)

![5-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B13078677.png)
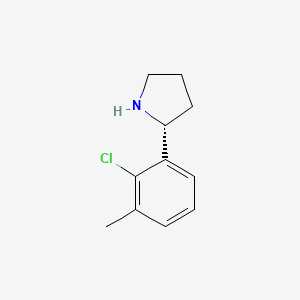
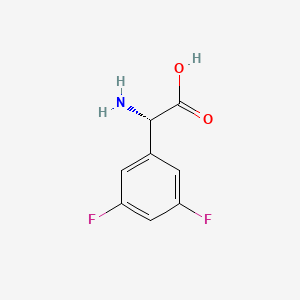
![4-chloro-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13078690.png)
